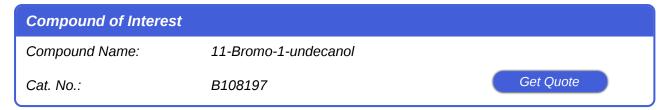


Spectroscopic Profile of 11-Bromo-1-undecanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **11-Bromo-1-undecanol**, a bifunctional organic compound valuable in the synthesis of polymers, self-assembled monolayers, and various specialized organic molecules. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with detailed, generalized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **11-Bromo-1-undecanol**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **11-Bromo-1-undecanol** (Solvent: CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	HO-CH ₂ -
~3.41	Triplet	2H	Br-CH ₂ -
~1.85	Quintet	2H	Br-CH2-CH2-
~1.57	Quintet	2H	HO-CH ₂ -CH ₂ -
~1.26-1.43	Multiplet	14H	-(CH ₂) ₇ -
Variable	Singlet	1H	-ОН

Table 2: ¹³C NMR Spectroscopic Data for **11-Bromo-1-undecanol** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment	
~63.1	HO-CH₂-	
~34.0	Br-CH₂-	
~32.8	Br-CH ₂ -CH ₂ -	
~32.8	HO-CH2-CH2-	
~29.5	-(CH ₂) ₇ - (multiple overlapping signals)	
~28.8	-(CH ₂) ₇ -	
~28.2	-(CH ₂) ₇ -	
~25.7	-(CH ₂) ₇ -	

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 11-Bromo-1-undecanol



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3330	Strong, Broad	O-H Stretch	Alcohol (-OH)
~2925	Strong	C-H Stretch	Alkane (-CH ₂)
~2855	Strong	C-H Stretch	Alkane (-CH ₂)
~1465	Medium	C-H Bend	Alkane (-CH ₂)
~1058	Strong	C-O Stretch	Primary Alcohol
~648	Medium	C-Br Stretch	Alkyl Bromide

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra for a compound such as **11-Bromo-1-undecanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Weigh approximately 10-20 mg of 11-Bromo-1-undecanol into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
- 2. ¹H NMR Spectroscopy Acquisition:
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width: 16 ppm



Number of Scans: 16-32

Relaxation Delay (d1): 1.0 s

Acquisition Time (aq): ~4 s

Pulse Angle: 30 degrees

- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum manually.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate the signals.
- 3. ¹³C NMR Spectroscopy Acquisition:
- Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- · Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time (aq): ~1 s
 - Pulse Angle: 30 degrees
- Processing:



- Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

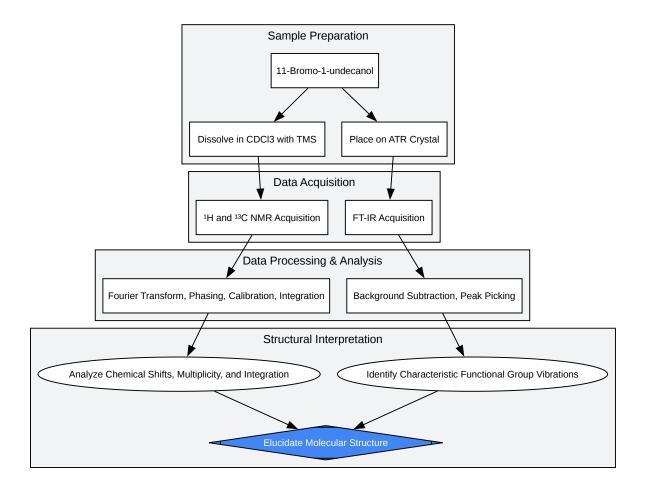
Infrared (IR) Spectroscopy

- 1. Sample Preparation (Attenuated Total Reflectance ATR):
- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.
- Place a small amount of solid 11-Bromo-1-undecanol onto the crystal to ensure full coverage of the sampling area.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- 2. IR Spectrum Acquisition (FT-IR):
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32
- Procedure:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.



Visualizations

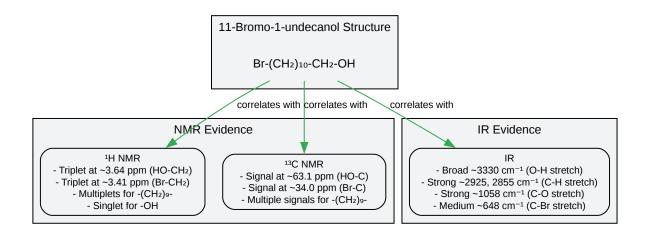
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural assignment of **11-Bromo-1-undecanol**.



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Caption: Workflow for Spectroscopic Analysis of 11-Bromo-1-undecanol.





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Caption: Correlation of Spectroscopic Data to the Structure of **11-Bromo-1-undecanol**.

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